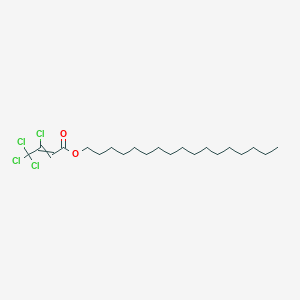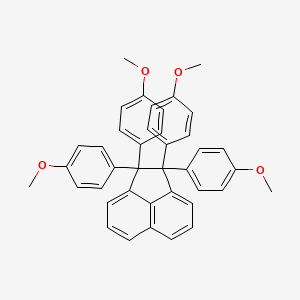
Acenaphthylene, 1,2-dihydro-1,1,2,2-tetrakis(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acenaphthylene, 1,2-dihydro-1,1,2,2-tetrakis(4-methoxyphenyl)- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a central acenaphthylene core with four methoxyphenyl groups attached, making it a subject of interest in synthetic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acenaphthylene, 1,2-dihydro-1,1,2,2-tetrakis(4-methoxyphenyl)- typically involves multicomponent reactions. One common method includes the reaction of acenaphthylene with 4-methoxyphenyl derivatives under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the proper formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, making it more suitable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
Acenaphthylene, 1,2-dihydro-1,1,2,2-tetrakis(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions typically require specific conditions such as controlled temperature, pressure, and pH to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acenaphthoquinone derivatives, while substitution reactions may produce various substituted acenaphthylenes .
Aplicaciones Científicas De Investigación
Acenaphthylene, 1,2-dihydro-1,1,2,2-tetrakis(4-methoxyphenyl)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Mecanismo De Acción
The mechanism of action of Acenaphthylene, 1,2-dihydro-1,1,2,2-tetrakis(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Acenaphthylene, 1,1,2,2-tetrakis(4-chlorophenyl)-1,2-dihydro-: Similar structure but with chlorophenyl groups instead of methoxyphenyl groups.
Acenaphthylene, 1,2-dihydro-1,1,2,2-tetraphenyl-: Lacks the methoxy groups, making it less reactive in certain chemical reactions
Uniqueness
The methoxy groups can participate in additional chemical reactions, making this compound more versatile compared to its analogs .
Propiedades
Número CAS |
673458-29-2 |
|---|---|
Fórmula molecular |
C40H34O4 |
Peso molecular |
578.7 g/mol |
Nombre IUPAC |
1,1,2,2-tetrakis(4-methoxyphenyl)acenaphthylene |
InChI |
InChI=1S/C40H34O4/c1-41-32-19-11-28(12-20-32)39(29-13-21-33(42-2)22-14-29)36-9-5-7-27-8-6-10-37(38(27)36)40(39,30-15-23-34(43-3)24-16-30)31-17-25-35(44-4)26-18-31/h5-26H,1-4H3 |
Clave InChI |
IKZMMYVLFULEDX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2(C3=CC=CC4=C3C(=CC=C4)C2(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[5-phenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine](/img/structure/B12531310.png)
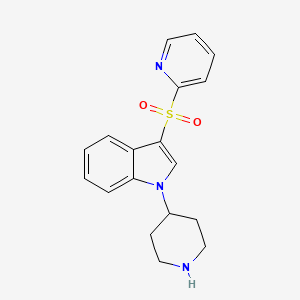
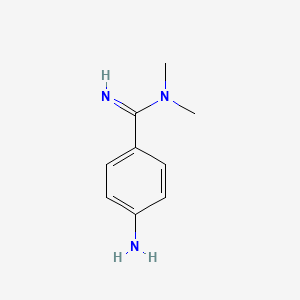
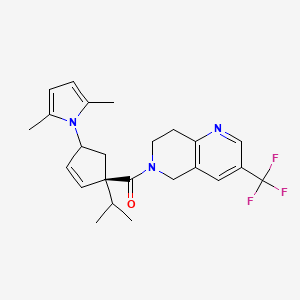
![[7-(Benzyloxy)hept-2-EN-1-YL]benzene](/img/structure/B12531331.png)
![1-[(3-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide](/img/structure/B12531337.png)
![Pyridine, 2,2'-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis-](/img/structure/B12531341.png)
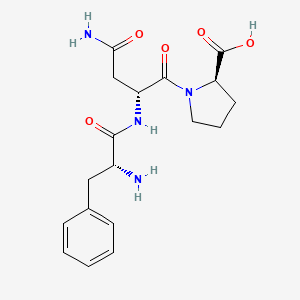
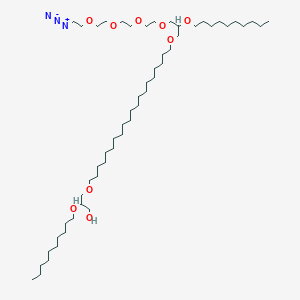
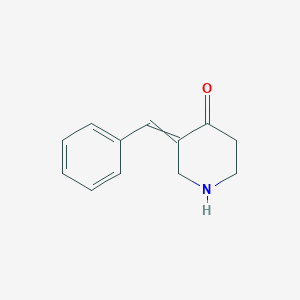
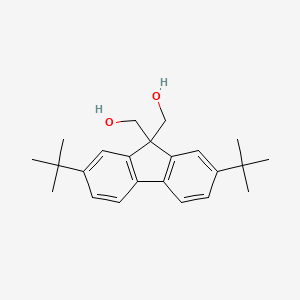
![N~2~-[(2-Amino-3-methoxyphenyl)methyl]norvalinamide](/img/structure/B12531378.png)
![Benzamide, N-cyclopropyl-3-[1-(ethylsulfonyl)-1H-indazol-5-yl]-4-methyl-](/img/structure/B12531382.png)
